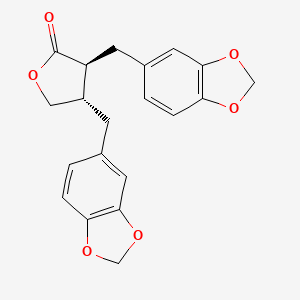

2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)-

Descripción general

Descripción

2(3H)-Furanone, dihydro-3,4-dipiperonyl-, trans-(-)- is a natural product found in Podolepis rugata, Piper nigrum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Isotopomeric Dihydro-2(3H)furanones : A synthetic procedure for isotopomeric dihydro-2(3H)furanones, which are gamma-butyrolactones, has been developed. These furanones are synthesized from saturated and unsaturated diacids in the presence of Ru4H4(CO)8(PBu3)4 under high-pressure conditions (Frediani et al., 2007).

Study on the Photochemistry of α,β-Unsaturated γ-Lactones : Research on the photoisomerization of dihydro-2(3H)-furanone under UV light has shown the cis-trans isomerization of the exocyclic double bond. This provides insights into the photochemical properties of these compounds (Ohga & Matsuo, 1973).

Fluorescent Dye Synthesis on a 3(2H)-Furanone Skeleton : The development of novel fluorophores based on a 3(2H)-furanone structure highlights the potential of these compounds in bio-analytical applications. These fluorophores exhibit efficient solvatochromic properties (Varghese et al., 2015).

Chemical Reactions and Transformations

Conjugate Addition of Thionucleophiles : Research has shown that 4-thio-4,5-dihydro-2(3H)-furanones can be prepared through the conjugate addition reactions of thioacids to 2(5H)-furanones. This demonstrates the reactivity of these compounds in organic synthesis (Busqué et al., 2004).

Synthesis of Nostoclides I and II : The precursor 3-Benzyl-4-isopropyl-2(5H)-furanone was synthesized from 3,4-di-bromo-2(5H)-furanone, demonstrating the application of dihydro-2(3H)-furanones in the synthesis of cytotoxic compounds (Bellina & Rossi, 2002).

Biological and Environmental Applications

- Formation and Function in Food and Environment : Dihydro-2(3H)-furanones are found in highly cooked foodstuffs as flavor compounds. They are formed from Maillard reactions and also produced by yeast in fermented products like soy sauce and beer. Some of these compounds have been shown to have antioxidant activity and play roles as pheromones and in plant defense (Slaughter, 2007).

Propiedades

IUPAC Name |

(3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWGQGZPYDSYEL-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451491 | |

| Record name | (3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

580-73-4 | |

| Record name | (3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Amino-3-tert-butoxy-3-oxopropyl)-N-[(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetyl]glycine](/img/structure/B8262250.png)

![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8262275.png)